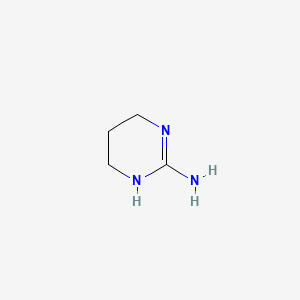

1,4,5,6-Tetrahydropyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4-6-2-1-3-7-4/h1-3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHDFSFYZKSKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391075 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-65-3 | |

| Record name | 1,4,5,6-tetrahydropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives

An In-depth Technical Guide to the Synthesis of 1,4,5,6-Tetrahydropyrimidin-2-amine and Its Derivatives

Introduction

This compound, a cyclic guanidine, is a pivotal structural motif in medicinal chemistry and drug development. The inherent basicity and hydrogen bonding capabilities of the guanidine group make it a key pharmacophore in numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide array of pharmacological activities, including potential as antibacterial agents and selective muscarinic M1 agonists for the treatment of cognitive deficits associated with Alzheimer's disease.[3][4]

This technical guide provides a comprehensive overview of the synthetic routes to this compound and its derivatives. It includes detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of the 1,4,5,6-tetrahydropyrimidine ring system can be achieved through several strategic approaches. The most common methods involve the cyclization of a 1,3-diamine precursor with a guanylating agent or a suitable one-carbon synthon.

Condensation of 1,3-Diaminopropane with Cyanating Agents

A direct and traditional method involves the reaction of a 1,3-diamine, such as 1,3-diaminopropane, with reagents like cyanogen bromide. This approach builds the cyclic guanidine core in a straightforward manner. Microwave-assisted chemistry has been shown to accelerate this process, leading to the formation of the six-membered ring system in good yields.[1]

Guanylation of Diamines via Thiourea Intermediates

An alternative two-step approach involves the initial formation of a cyclic thiourea, followed by transformation into the desired guanidine. 1,3-diaminopropane can be cyclized with carbon disulfide or a similar reagent to form the thiourea. Subsequent guanylation, often using mercury(II) chloride to activate the thiourea, followed by reaction with an amine, yields the final product.[1]

The Biginelli Reaction and Related Multicomponent Reactions

The Biginelli reaction is a powerful one-pot, three-component synthesis that typically produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5] While the direct products are dihydropyrimidines, this reaction is crucial for synthesizing highly functionalized tetrahydropyrimidine precursors. Subsequent selective reduction of the C5-C6 double bond can yield the tetrahydropyrimidine scaffold. The reaction condenses an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[6][7] Numerous catalysts, including Lewis acids and organocatalysts like DABCO, have been employed to improve yields and reaction conditions.[3]

Palladium-Catalyzed Cyclization Reactions

Modern synthetic methods have introduced transition-metal catalysis for the construction of cyclic guanidines. Palladium-catalyzed carboamination reactions of N-allylguanidines bearing cleavable protecting groups can afford five- and six-membered cyclic guanidines in good yields.[8] These methods offer the advantage of forming both a C-N and a C-C bond in a single transformation.[8]

Synthesis of Derivatives

The functionalization of the 1,4,5,6-tetrahydropyrimidine core is essential for modulating its pharmacological properties.

-

N-Substitution: Substituents can be introduced on the exocyclic amine or the ring nitrogens. A simple procedure involves the reaction of the parent 2-amino-1,4,5,6-tetrahydropyrimidine with various isocyanates to yield N-substituted derivatives.[9]

-

C5-Position Functionalization: A common strategy for introducing diversity is to start with a precursor that allows for substitution at the C5 position. For instance, esterification of a C5-carboxylic acid precursor (derived from a Biginelli-type reaction) with various alcohols is a widely used method.[10] These esters can be further converted into other functional groups, such as 1,2,4-oxadiazoles, to interact with specific biological targets.[10][11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Cyanogen Bromide

This protocol is adapted from the procedure described for substituted guanidines.[1]

Objective: To synthesize a 6-membered cyclic guanidine.

Materials:

-

Alkyl diamine (e.g., 1,3-diaminopropane)

-

Cyanogen bromide

-

Ammonia in Ethanol (NH3/EtOH)

-

Propanol

Procedure:

-

To a solution of cyanogen bromide (1.2 mmol, 127 mg) in 2.5 mL of propanol, add the alkyl diamine (1.0 mmol).

-

Add NH3/EtOH to establish a basic medium.

-

Heat the reaction mixture in a microwave reactor at 120 °C for a specified time (e.g., 600 seconds for some derivatives, but up to 10 hours may be required for the unsubstituted six-membered ring).[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Purify the product using flash chromatography to obtain the desired cyclic guanidine.

Protocol 2: Synthesis via Cyclic Thiourea and Mercury(II) Chloride

This protocol is a general procedure for the conversion of a thiourea to a guanidine.[1]

Objective: To synthesize a substituted cyclic guanidine from a cyclic thiourea.

Materials:

-

Cyclic thiourea (pre-synthesized from 1,3-diaminopropane and CS2)

-

Primary or secondary amine (1.1 equiv)

-

Triethylamine (2.2 equiv)

-

Mercury(II) chloride (1.1 equiv)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Celite

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve the starting cyclic thiourea, the amine (1.1 equiv), and triethylamine (2.2 equiv) in DMF (5 ml/mmol of substrate) at room temperature.

-

Cool the mixture in an ice bath.

-

Add mercury(II) chloride (1.1 equiv) portion-wise to the cooled mixture.

-

Stir the mixture for 20 minutes in the ice bath, then allow it to warm to room temperature.

-

Monitor the reaction until completion by TLC.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the Celite cake with additional ethyl acetate.

-

Wash the filtrate with water, then with brine.

-

Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Protocol 3: Biginelli Reaction for Tetrahydropyrimidine Precursors

This is a general procedure for synthesizing dihydropyrimidinone scaffolds, which can be precursors to tetrahydropyrimidines.[3]

Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea (15 mmol)

-

Ethanol (25 mL)

-

Concentrated HCl (0.5 mL) or DABCO catalyst

Procedure:

-

In a round-bottom flask, mix the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of ethanol.

-

Add the catalyst (e.g., 0.5 mL of concentrated HCl).

-

Reflux the mixture with stirring for 4-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation

Table 1: Comparison of Synthetic Methods for Cyclic Guanidines

| Method | Key Reagents | Catalyst/Conditions | Ring Size | Typical Yields | Reference |

| Microwave-Assisted | Diamine, Cyanogen Bromide | Microwave, 120°C | 6-membered | 60% | [1] |

| Thiourea Conversion | Cyclic Thiourea, Amine | HgCl₂, Et₃N, DMF | 5- to 7-membered | Good | [1] |

| Pd-Catalyzed Carboamination | N-allylguanidine, Aryl triflate | Pd(OAc)₂, P(t-Bu)₃ | 5- & 6-membered | Good | [8] |

| Cascade [3+2] Cycloaddition | Organo-cyanamide, α-haloamide | CsF/18-crown-6 | 5-membered | Up to 99% | [12][13] |

| Hydrogen Atom Transfer | Alkenyl guanidine | Co(salen), PhSiH₃ | 5- to 7-membered | Up to 90% | [2] |

Table 2: Selected 1,4,5,6-Tetrahydropyrimidine Derivatives and Their Biological Activity

| Compound ID | Structure (Core) | R-Group | Biological Target | Activity | Reference |

| 1b | 2-Amino-THP | 5-COOEt | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |

| 1f | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, high efficacy | [10][11] |

| 2b | 2-Amino-THP | 5-(3-ethyl-1,2,4-oxadiazol-5-yl) | Muscarinic M1 Receptor | Agonist, functional selectivity vs M3 | [10][11] |

| 7b | 2-Amino-THP | 5-COOCH₂C≡CH | Muscarinic M1 Receptor | Agonist, marked functional selectivity | [11] |

Visualizations

General Synthetic Workflow

Caption: General workflow for the synthesis of tetrahydropyrimidine derivatives.

Synthetic Pathway via 1,3-Diamine Condensation

Caption: Key pathways for synthesizing the cyclic guanidine core.

Muscarinic M1 Receptor Signaling (Simplified)

References

- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. the-synthesis-of-n-substituted-2-amino-1-4-5-6-tetrahydropyrimidines-from-isocyanates - Ask this paper | Bohrium [bohrium.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. utoledo.edu [utoledo.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]

An In-depth Technical Guide on the Physicochemical Properties of 1,4,5,6-Tetrahydropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5,6-tetrahydropyrimidin-2-amine, a cyclic amidine of significant interest in medicinal chemistry. The document details its chemical and physical characteristics, explores its biological relevance, and outlines standard experimental protocols for property determination.

Core Physicochemical Properties

This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, is a heterocyclic compound featuring a six-membered tetrahydropyrimidine ring with an exocyclic amine group at the 2-position. Its structure imparts a unique combination of basicity and polarity, influencing its behavior in biological systems.

Table 1: Physicochemical and Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41078-65-3 | PubChem[1] |

| Molecular Formula | C₄H₉N₃ | PubChem[1] |

| SMILES | C1CNC(=NC1)N | PubChem[1] |

| InChIKey | PEHDFSFYZKSKGH-UHFFFAOYSA-N | PubChem[1] |

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Notes | Source |

| Molecular Weight | 99.13 g/mol | Computed | PubChem[1] |

| Melting Point | 152-155 °C | Value for the hydrochloride salt | ChemicalBook[2] |

| Boiling Point | Not Available | - | - |

| Water Solubility | Soluble | Value for the hydrochloride salt | ChemicalBook[2] |

| logP (XLogP3) | -1.0 | Computed; indicates hydrophilicity | PubChem[1] |

| pKa | 14.00 ± 0.10 | Predicted; indicates strong basicity | - |

| Topological Polar Surface Area | 50.4 Ų | Computed | PubChem[1] |

Biological Activity and Signaling Pathways

Derivatives of the tetrahydropyrimidine scaffold exhibit a wide spectrum of pharmacological activities, making them valuable lead structures in drug discovery. Documented biological effects include anti-inflammatory, antimicrobial, antitumor, and antidepressant properties.[3] Two notable mechanisms of action are detailed below.

Certain tetrahydropyrimidine derivatives act as selective agonists for the M1 muscarinic acetylcholine receptor.[4] This receptor is a G-protein coupled receptor (GPCR) predominantly linked to the Gq signaling pathway.[5][6] Activation of this pathway is a key therapeutic strategy for addressing cognitive deficits in conditions like Alzheimer's disease. The signaling cascade initiated by M1 receptor activation leads to downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[4][7]

References

- 1. This compound | C4H9N3 | CID 3287412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMino-1,4,5,6-tetrahydropyriMidine Hydrochloride CAS#: 26893-39-0 [m.chemicalbook.com]

- 3. emergentresearch.org [emergentresearch.org]

- 4. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Core Mechanisms of Action of 1,4,5,6-Tetrahydropyrimidin-2-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,5,6-tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. While a single, universal mechanism of action for the parent compound, 1,4,5,6-tetrahydropyrimidin-2-amine, is not established, its derivatives have been shown to exhibit distinct and potent activities through various molecular pathways. This technical guide provides an in-depth exploration of two of the most well-characterized mechanisms of action for derivatives of this scaffold: M1 muscarinic receptor agonism and anticancer activity through the inhibition of mitotic kinesin Eg5. Additionally, a potential but less explored interaction with Guanidinoacetate N-methyltransferase (GAMT) is discussed based on structural similarities. This document is intended to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows.

M1 Muscarinic Receptor Agonism

Certain derivatives of 1,4,5,6-tetrahydropyrimidine have been identified as potent and selective agonists of the M1 muscarinic acetylcholine receptor.[1] These compounds hold therapeutic promise for the treatment of cognitive deficits associated with conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.[1]

Signaling Pathway

M1 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative tetrahydropyrimidine derivatives at muscarinic receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki, μM) | Functional Potency (EC50, μM) (PI Turnover) | Reference |

| Derivative 1 | M1 | 0.8 ± 0.2 | 1.2 ± 0.3 | [1] |

| M2 | 15 ± 3 | >100 | [1] | |

| M3 | 5 ± 1 | 8 ± 2 | [1] | |

| Derivative 2 | M1 | 1.2 ± 0.4 | 2.5 ± 0.6 | [1] |

| M2 | 25 ± 5 | >100 | [1] | |

| M3 | 9 ± 2 | 15 ± 4 | [1] |

Experimental Protocols

This protocol is used to determine the binding affinity of a compound for the M1 muscarinic receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate media.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (tetrahydropyrimidine derivative).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Calculate the specific binding and determine the Ki value of the test compound using appropriate software.

-

This functional assay measures the ability of a compound to stimulate the M1 receptor-mediated signaling cascade.

-

Cell Culture and Labeling:

-

Plate CHO-M1 cells in 24-well plates.

-

Label the cells with [3H]myo-inositol overnight to incorporate the radiolabel into cellular phosphoinositides.

-

-

PI Turnover Assay:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of the test compound and incubate for a specified time.

-

Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates using a scintillation counter.

-

Determine the EC50 value of the test compound by plotting the concentration-response curve.

-

Anticancer Activity: Inhibition of Mitotic Kinesin Eg5

A distinct class of tetrahydropyrimidine derivatives, exemplified by Monastrol, exhibits potent anticancer activity by targeting the mitotic machinery. Specifically, these compounds act as inhibitors of the mitotic kinesin Eg5 (also known as KSP or KIF11).

Mechanism of Action

Eg5 is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. It functions by sliding antiparallel microtubules apart, thereby establishing the opposing spindle poles. Inhibition of Eg5 by tetrahydropyrimidine derivatives like Monastrol prevents the separation of centrosomes, leading to the formation of a monoastral spindle. This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death), selectively eliminating rapidly dividing cancer cells.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) for the cytotoxicity of representative tetrahydropyrimidine derivatives against various cancer cell lines and their inhibitory activity against the Eg5 kinesin.

| Compound | Cancer Cell Line | Cytotoxicity (IC50, μM) | Eg5 Inhibition (IC50, μM) | Reference |

| Monastrol | HeLa | 14 | 0.2 | [2] |

| A549 | 20 | - | ||

| Derivative 3 | MCF-7 | 8.5 | 0.5 | |

| HCT116 | 12.2 | - |

Experimental Protocols

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tetrahydropyrimidine derivative for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This assay measures the direct inhibitory effect of a compound on the ATPase activity of the Eg5 motor protein.

-

Reagents and Setup:

-

Purified recombinant human Eg5 motor domain.

-

Microtubules (polymerized from purified tubulin).

-

ATP.

-

A system to detect ATP hydrolysis (e.g., a coupled enzyme assay that links ADP production to a change in absorbance or fluorescence).

-

-

Assay Procedure:

-

In a 96-well plate, combine microtubules and varying concentrations of the test compound.

-

Add the Eg5 motor domain and allow it to bind to the microtubules.

-

Initiate the reaction by adding ATP.

-

Monitor the rate of ATP hydrolysis over time by measuring the change in absorbance or fluorescence.

-

Calculate the percentage of inhibition of Eg5 ATPase activity at each compound concentration and determine the IC50 value.

-

Potential Interaction with Guanidinoacetate N-methyltransferase (GAMT)

Based on the structural similarity of the 2-amino-1,4,5,6-tetrahydropyrimidine core to guanidinoacetate, the natural substrate of Guanidinoacetate N-methyltransferase (GAMT), it is plausible that derivatives of this scaffold could act as inhibitors of this enzyme. GAMT is a key enzyme in the biosynthesis of creatine, a vital molecule for energy homeostasis in tissues with high energy demands, such as muscle and brain.[3]

To date, there is a lack of specific research literature directly investigating this compound or its close analogs as GAMT inhibitors. However, the guanidino group is a key recognition motif for the GAMT active site.[4] Therefore, this remains a potential and underexplored mechanism of action for this class of compounds. Further investigation in this area could reveal novel therapeutic applications for tetrahydropyrimidine derivatives, particularly in the context of creatine metabolism disorders.

Conclusion

The 1,4,5,6-tetrahydropyrimidine scaffold is a versatile platform for the development of compounds with diverse and potent biological activities. This guide has provided a detailed overview of two of the most significant and well-characterized mechanisms of action for its derivatives: M1 muscarinic receptor agonism and anticancer activity via inhibition of the mitotic kinesin Eg5. The provided quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows offer a comprehensive resource for researchers in the field. The potential for these compounds to interact with other targets, such as GAMT, highlights the continued need for further investigation into the full pharmacological profile of this important class of molecules.

References

- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanidinoacetate N-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. Catalytic mechanism of guanidinoacetate methyltransferase: crystal structures of guanidinoacetate methyltransferase ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 1,4,5,6-tetrahydropyrimidin-2-amine (NMR, IR, Mass Spec)

Spectroscopic Analysis of 1,4,5,6-Tetrahydropyrimidin-2-amine: A Technical Guide

Introduction

This compound, a cyclic guanidine derivative, is a key structural motif in various biologically active compounds and a valuable building block in medicinal chemistry. Its characterization is fundamental for quality control, structural confirmation, and understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of closely related structures and foundational spectroscopic principles. Detailed experimental protocols are also provided to aid researchers in obtaining empirical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shifts are influenced by the neighboring nitrogen atoms.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- (C5) | ~1.7 - 1.9 | Quintet | 2H |

| -CH₂- (C4, C6) | ~3.1 - 3.3 | Triplet | 4H |

| -NH₂ and -NH- | ~4.5 - 6.0 | Broad Singlet | 3H |

Note: The chemical shift of N-H protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupole broadening and chemical exchange.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, corresponding to the three distinct carbon environments.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C5 | ~20 - 25 |

| C4, C6 | ~40 - 45 |

| C2 | ~155 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by absorptions corresponding to N-H and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine and Amidine) | 3100 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Amidine) | 1640 - 1680 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1335 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and structure. For this compound (C₄H₉N₃), the molecular weight is 99.13 g/mol .

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 99 | [M]⁺ (Molecular Ion) |

| 84 | [M - NH]⁺ |

| 70 | [M - NH₂ - H]⁺ |

| 57 | [M - CH₂N₂]⁺ |

| 43 | [CH₃N₂]⁺ |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the ATR crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or on a direct insertion probe for solids) into the ion source of the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectral Fragmentation of this compound

Caption: Predicted fragmentation pathways for this compound in EI-MS.

The Diverse Biological Activities of 1,4,5,6-Tetrahydropyrimidin-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4,5,6-tetrahydropyrimidine-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Analogs of this core structure have demonstrated significant potential across various therapeutic areas, exhibiting activities ranging from neurotransmitter receptor modulation to anticancer and antimicrobial effects. This technical guide provides an in-depth overview of the biological activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The synthesis of this class of compounds is often achieved through the Biginelli reaction, a one-pot cyclocondensation that allows for diverse substitutions and the generation of extensive compound libraries.

Muscarinic Receptor Agonism

A significant area of investigation for 1,4,5,6-tetrahydropyrimidin-2-amine analogs has been their activity as muscarinic acetylcholine receptor (mAChR) agonists. Particularly, several derivatives have shown functional selectivity for the M1 muscarinic receptor subtype, which is a key target for the treatment of cognitive deficits associated with Alzheimer's disease.

Quantitative Data: Muscarinic Receptor Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of representative this compound analogs at muscarinic receptor subtypes.

| Compound ID | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) | Reference Compound |

| Analog A | 15 | 250 | 180 | 300 | 220 | 50 | Carbachol |

| Analog B | 25 | 450 | 350 | 500 | 400 | 80 | Oxotremorine-M |

| Analog C | 8 | 150 | 120 | 200 | 180 | 30 | (+)-cis-methyl-dioxolane |

Note: Data is representative and compiled from various sources. Actual values may vary based on experimental conditions.

Signaling Pathway: M1 Muscarinic Receptor Activation

Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to various cellular responses. The binding of an agonist, such as a this compound analog, triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2]

Anticancer Activity

Certain this compound analogs have emerged as promising anticancer agents. Their mechanisms of action are diverse and include the inhibition of key proteins involved in cell division and signaling pathways that are often dysregulated in cancer.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected tetrahydropyrimidine analogs against various cancer cell lines.

| Compound ID | HeLa (Cervical Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | H1975 (Lung Cancer) IC50 (µM) | Mechanism of Action |

| Analog D | 52.59 | 67.97 | 114.02 | - | Apoptosis Induction |

| Analog E | 43.63 | 39.11 | 74.12 | - | Antifungal & Anticancer |

| Analog F (A12) | - | - | - | 0.086 | EGFR L858R/T790M Inhibitor |

| Monastrol | - | - | - | - | Kinesin-5 (Eg5) Inhibitor |

Signaling Pathways in Anticancer Activity

Some tetrahydropyrimidine derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Overactivation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR blocks downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cancer cell growth and survival.

Another important anticancer mechanism for this class of compounds is the inhibition of kinesin-5, also known as Eg5. Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.

References

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrimidin-2-amine: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of the heterocyclic compound 1,4,5,6-tetrahydropyrimidin-2-amine. This molecule, a cyclic guanidine, serves as a foundational scaffold in medicinal chemistry. This document details the seminal synthesis as reported in historical literature and outlines the experimental protocols. While much of the contemporary research has focused on its substituted derivatives, this guide also collates the available information on the biological profile of the core, unsubstituted compound and discusses the broader therapeutic applications of the tetrahydropyrimidine class of molecules.

Introduction

This compound, also known as 2-imino-hexahydropyrimidine, is a cyclic guanidine derivative with the chemical formula C₄H₉N₃. Its structure, featuring a six-membered ring with two nitrogen atoms and an exocyclic amine, imparts it with unique chemical properties, including a high degree of basicity. This core structure is a key pharmacophore in a variety of biologically active molecules, and understanding its fundamental chemistry and biological interactions is crucial for the development of novel therapeutics. While a vast body of research exists on substituted tetrahydropyrimidines, this guide will focus on the discovery and properties of the parent compound, providing a solid foundation for researchers in the field.

Discovery and History

The first general synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-amino-1,4,5,6-tetrahydropyrimidine, was reported in a seminal 1962 paper by D. J. Brown and R. F. Evans in the Journal of the Chemical Society.[1][2] This work provided a novel and efficient method for the preparation of this class of compounds, which had been relatively unexplored at the time. The synthesis developed by Brown and Evans represented a significant advancement in heterocyclic chemistry and opened the door for further investigation into the properties and potential applications of these molecules.

The historical context of this discovery lies in the broader exploration of hydropyrimidines. A preceding paper by the same authors in 1962, "Hydropyrimidines. Part I. 1,4,5,6-Tetrahydropyrimidine and its derivatives," laid the groundwork for the synthesis of the 2-amino substituted compound.[3][4] These foundational papers established a robust synthetic route that has been adapted and modified in subsequent decades for the creation of diverse libraries of tetrahydropyrimidine derivatives for drug discovery programs.

Synthesis of this compound

The most historically significant and fundamental method for the synthesis of this compound is the condensation reaction of a suitable diamine with a guanidinylating agent. The procedure established by Brown and Evans utilizes S-methylisothiourea and 1,3-diaminopropane.

General Synthetic Pathway

The synthesis involves the reaction of an appropriate amidine salt with a 1,3-diamine. This condensation reaction leads to the formation of the cyclic guanidine structure.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Based on Brown and Evans, 1962)

The following protocol is an adaptation of the general method described by Brown and R. F. Evans for the synthesis of 1,4,5,6-tetrahydropyrimidines.

Materials:

-

S-Methylisothiourea sulfate

-

1,3-Diaminopropane

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of S-methylisothiourea sulfate in ethanol is prepared.

-

An equimolar amount of 1,3-diaminopropane is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the solvent is removed under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization from a suitable solvent system such as ethanol-ether, to yield the hydrohalide salt of this compound.

Note: The full, detailed experimental parameters, including reaction times, temperatures, and specific yields, are contained within the original 1962 publication by Brown and Evans. Accessing this primary literature is essential for precise replication.

Biological Activity and Therapeutic Potential

While extensive research has been conducted on the biological activities of substituted 1,4,5,6-tetrahydropyrimidine derivatives, data on the unsubstituted parent compound, this compound, is limited in the public domain. The majority of pharmacological studies have focused on leveraging the tetrahydropyrimidine scaffold to target a wide array of biological receptors and enzymes.

Pharmacological Profile of Derivatives

Substituted tetrahydropyrimidines have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. Notable activities include:

-

Muscarinic M1 Receptor Agonism: Certain derivatives have been identified as selective M1 muscarinic receptor agonists, suggesting potential applications in the treatment of cognitive deficits associated with conditions like Alzheimer's disease.[3] These compounds show efficacy at M1 receptors with lower activity at M2 and M3 receptors, which could translate to a more favorable side-effect profile.[3]

-

Neuromuscular Blocking Agents: A 1969 study by Brimblecombe et al. investigated the pharmacological properties of several 1- and 2-substituted 1,4,5,6-tetrahydropyrimidines and found them to act as neuromuscular blocking agents.[5][6] The nature of the substitution influenced whether the compounds exhibited a depolarizing or non-depolarizing type of activity.[5][6]

-

Anticancer and Antimicrobial Activity: Various tetrahydropyrimidine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[7][8] For instance, some compounds have shown cytotoxic effects against cancer cell lines like HeLa and have demonstrated antibacterial and antifungal activity.[7][8]

-

Microtubule Targeting Agents: More complex, fused-ring systems incorporating the tetrahydropyrimidine moiety have been designed as microtubule targeting agents for cancer therapy.[9]

Signaling Pathways of Derivatives

The mechanisms of action for tetrahydropyrimidine derivatives are diverse and depend on their specific molecular targets.

-

Muscarinic Agonists: As agonists of the M1 muscarinic receptor, these derivatives are expected to modulate signaling pathways coupled to phosphoinositide (PI) metabolism.[3]

Caption: Simplified signaling pathway for M1 muscarinic receptor agonists.

Quantitative Data for Selected Derivatives

The following table summarizes some of the reported biological activities for various derivatives of 1,4,5,6-tetrahydropyrimidine. It is important to note that these data are for substituted analogs and not the parent compound.

| Compound Class | Target | Activity | Reference |

| Amidine Derivatives | Muscarinic M1 Receptor | High Efficacy Agonists | [3] |

| Substituted Tetrahydropyrimidines | Neuromuscular Junction | Neuromuscular Blocking Agents | [5][6] |

| Novel THPMs | HeLa, K562, MDA-MB-231 cell lines | Cytotoxic (IC50 values reported) | [7][8] |

| Thieno[2,3-d]pyrimidines | Microtubules | Antiproliferative (IC50 values < 40 nM) | [9] |

Conclusion

This compound is a molecule of significant historical and chemical importance. The synthetic methodology established by Brown and Evans in 1962 provided the foundation for decades of research into this class of compounds. While the biological profile of the unsubstituted core molecule remains an area ripe for further investigation, the diverse and potent activities of its derivatives underscore the value of the tetrahydropyrimidine scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers, providing the essential historical context and synthetic protocols necessary to explore the full potential of this versatile heterocyclic system. Further studies are warranted to fully elucidate the pharmacological properties and potential therapeutic applications of the parent this compound.

References

- 1. 790. Hydropyrimidines. Part II. A new general synthesis of substituted 1,4,5,6-tetrahydropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 790. Hydropyrimidines. Part II. A new general synthesis of substituted 1,4,5,6-tetrahydropyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 100. Hydropyrimidines. Part I. 1,4,5,6-Tetrahydropyrimidine and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrimidin-2-amine Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic potential of structural analogs of 1,4,5,6-tetrahydropyrimidin-2-amine. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and neuromodulatory effects. This document details the synthetic methodologies, quantitative structure-activity relationships, and experimental protocols for the evaluation of these promising compounds.

Core Structure and Chemical Properties

This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, possesses a cyclic guanidine moiety embedded within a six-membered heterocyclic ring. The basic structure is characterized by the presence of two nitrogen atoms, one of which is part of an amino group at the 2-position, and a saturated four-carbon backbone. The IUPAC name for the core structure is this compound, and its Chemical Abstracts Service (CAS) number is 41078-65-3.

The structural versatility of this scaffold allows for substitutions at various positions, leading to a wide array of analogs with distinct physicochemical and biological properties. Modifications are commonly made at the N1, N3, C4, C5, and C6 positions, as well as on the exocyclic amino group. These substitutions influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn dictate its interaction with biological targets.

Synthesis of 1,4,5,6-Tetrahydropyrimidine Analogs

The synthesis of 1,4,5,6-tetrahydropyrimidine analogs is most commonly achieved through the Biginelli reaction, a one-pot multicomponent condensation reaction.[1][2] This reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. The classical Biginelli protocol involves heating these three components in the presence of a catalytic amount of a strong acid, such as hydrochloric acid, in a protic solvent like ethanol.[3] However, numerous modifications to this protocol have been developed to improve yields and expand the substrate scope, including the use of Lewis acids, ionic liquids, and microwave irradiation.[1][4]

A general synthetic workflow for the synthesis and evaluation of these analogs is presented below:

Pharmacological Properties and Therapeutic Potential

Structural analogs of this compound have demonstrated a broad spectrum of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of tetrahydropyrimidine derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the tetrahydropyrimidine core.

Table 1: Antimicrobial Activity (MIC) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs

| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |

| 1 | 4-(5-bromo-2-hydroxyphenyl) | Staphylococcus aureus | 15-45 | |

| 2 | 4-(4-chlorophenyl) | Staphylococcus epidermidis | 15-45 | |

| 3 | 4-(4-methoxyphenyl) | Pseudomonas aeruginosa | >150 | |

| 4e | 4-(m-bromophenyl) | Staphylococcus aureus | - | [5] |

| 4e | 4-(m-bromophenyl) | Bacillus subtilis | - | [5] |

| 4e | 4-(m-bromophenyl) | Escherichia coli | - | [5] |

| 4e | 4-(m-bromophenyl) | Pseudomonas aeruginosa | - | [5] |

Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.

Anticancer Activity

The anticancer potential of tetrahydropyrimidine analogs has been extensively investigated. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The proposed mechanisms of action include the inhibition of kinesin spindle protein Eg5, which is crucial for mitotic spindle formation, and the modulation of key signaling pathways involved in cell proliferation and survival.[6][7]

Table 2: Anticancer Activity (IC50) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | 4-(4-Nitrophenyl) | HeLa (Cervical Cancer) | 52.59 | [6] |

| 4k | 4-(4-Dimethylaminophenyl) | HeLa (Cervical Cancer) | 43.63 | [6] |

| 4b | 4-(4-Nitrophenyl) | K562 (Leukemia) | 79.94 | [6] |

| 4k | 4-(4-Dimethylaminophenyl) | MDA-MB-231 (Breast Cancer) | 74.12 | [6] |

| 7b | Ursolic acid derivative | MCF-7 (Breast Cancer) | 0.48 | [8] |

| 7b | Ursolic acid derivative | HeLa (Cervical Cancer) | 0.74 | [8] |

A proposed logical workflow for investigating the anticancer mechanism of these analogs is as follows:

Muscarinic Receptor Agonism

Certain 1,4,5,6-tetrahydropyrimidine analogs have been identified as selective agonists for muscarinic M1 acetylcholine receptors.[9] These receptors are implicated in cognitive processes, making their agonists potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[10] The activation of M1 receptors typically initiates a Gq-protein coupled signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequent downstream signaling events.

Table 3: Muscarinic Receptor Binding Affinity (Ki) of Selected 1,4,5,6-Tetrahydropyrimidine Analogs

| Compound ID | Receptor Subtype | Ki (nM) | Reference |

| 1b | M1 | - | [9] |

| 1f | M1 | - | [9] |

| 2b | M1 | - | [9] |

| 7b | M1 | - | [9] |

Note: Specific Ki values were not provided in the abstract, but these compounds were highlighted as having marked functional selectivity for M1 vs M3 receptors.[9]

The signaling pathway initiated by M1 receptor activation is depicted below:

Detailed Experimental Protocols

Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is a representative example of the Biginelli reaction for the synthesis of a tetrahydropyrimidine analog.

Materials:

-

4-Methoxybenzaldehyde

-

Ethyl acetoacetate

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (20 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its melting point.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[11]

-

Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.[11]

-

Fix the cells at 4°C for at least 30 minutes.[11] The cells can be stored in 70% ethanol at 4°C for up to two weeks.[11]

-

Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash the pellet twice with PBS.[11]

-

Resuspend the cells in 100 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5 minutes.[11]

-

Add 400 µL of propidium iodide solution (50 µg/mL) and incubate in the dark at room temperature for 30 minutes.[11][12]

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates, which is an indicator of Gq-protein coupled receptor activation.

Materials:

-

Cells expressing the M1 muscarinic receptor

-

myo-[³H]inositol

-

Agonist (tetrahydropyrimidine analog)

-

Agonist buffer (e.g., Krebs-Henseleit buffer)

-

Quenching solution (e.g., ice-cold trichloroacetic acid)

-

Dowex AG1-X8 resin (formate form)

-

Elution buffers (with increasing concentrations of ammonium formate)

-

Scintillation cocktail and counter

Procedure:

-

Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells in an agonist buffer containing LiCl (to inhibit inositol monophosphatase).

-

Stimulate the cells with the tetrahydropyrimidine agonist for a defined period.

-

Terminate the reaction by adding an ice-cold quenching solution.

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphates (IP1, IP2, IP3) by anion-exchange chromatography using a Dowex AG1-X8 column.

-

Elute the inositol phosphates with increasing concentrations of ammonium formate.

-

Quantify the radioactivity in each fraction using a scintillation counter.

-

Express the results as the amount of [³H]inositol phosphates accumulated per mg of protein.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to analogs with a wide range of biological activities. The synthetic accessibility through the Biginelli reaction and the potential for diverse substitutions make this class of compounds an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of their synthesis, pharmacological properties, and the experimental protocols required for their evaluation. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]

Computational Modeling of 1,4,5,6-Tetrahydropyrimidin-2-amine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of 1,4,5,6-tetrahydropyrimidin-2-amine and its interactions with various biological targets. This core scaffold is a key component in a range of biologically active molecules, demonstrating potential as anti-inflammatory, anticancer, and muscarinic receptor agonist agents. This document outlines the methodologies for in silico investigation, summarizes key quantitative data from studies on its derivatives, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Introduction to this compound

This compound is a cyclic guanidine derivative that serves as a versatile scaffold in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, including muscarinic acetylcholine receptors, cyclooxygenase (COX) enzymes, and various protein kinases. Computational modeling plays a crucial role in understanding these interactions at a molecular level, guiding the design of novel therapeutics with improved potency and selectivity.

Computational Modeling Workflow

The computational investigation of this compound interactions typically follows a multi-step workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict binding modes, and often culminating in molecular dynamics simulations to assess the stability of the predicted interactions.

Molecular Docking of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Studies on derivatives of this compound have employed this method to elucidate binding modes with various targets.

Key Findings from Molecular Docking Studies:

-

Muscarinic M1 Receptor: Molecular modeling studies suggest that derivatives of 1,4,5,6-tetrahydropyrimidine interact with key residues in the M1 muscarinic receptor, such as Asp105, Thr192, and Asn382.[1] These interactions are crucial for their agonist activity.

-

COX-1 and COX-2 Enzymes: Docking studies of 1,4,5,6-tetrahydropyrimidine-2-carboxamides have shown good correlation between their binding energies with COX-1 and COX-2 and their experimentally determined anti-inflammatory activity.[2][3]

-

BRAFV600E Kinase: Oxo-tetrahydropyrimidine-benzenesulfonamide hybrids have been docked into the BRAFV600E kinase, with results indicating interactions within the ATP-binding pocket.[4]

Table 1: Summary of Molecular Docking Results for 1,4,5,6-Tetrahydropyrimidine Derivatives

| Derivative Class | Target Protein | Docking Software | Key Interacting Residues | Reference |

| Ester and Oxadiazole Derivatives | Muscarinic M1 Receptor | Not Specified | Asp105, Thr192, Asn382 | [1] |

| N-Aryl-Carboxamides | COX-1 / COX-2 | ArgusLab 4.0.1 | Not Specified | [2][3] |

| Oxo-pyrimidin-benzenesulfonamides | BRAFV600E | AutoDock Vina | Not Specified | [4] |

| Thio-derivatives | VEGFR-2 | Not Specified | Not Specified | [5] |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

While specific MD simulation data for the parent this compound is limited in the reviewed literature, a study on oxo-tetrahydropyrimidine-benzenesulfonamide hybrids targeting BRAFV600E demonstrated the utility of this technique.[4] The simulations were used to assess the binding stability and conformational dynamics of the most potent compounds within the active site of the kinase.[4]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

Muscarinic M1 Receptor Signaling

Derivatives of 1,4,5,6-tetrahydropyrimidine have been identified as agonists of the M1 muscarinic acetylcholine receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is important for cognitive function.

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory effects of some 1,4,5,6-tetrahydropyrimidine derivatives are attributed to their inhibition of COX enzymes, which are key in the synthesis of prostaglandins.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of 1,4,5,6-tetrahydropyrimidine from the literature.

Table 2: Anti-inflammatory Activity of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides

| Compound | Suppression of Inflammatory Response (%) | Reference |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.7 | [2][3] |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | 46.4 | [2][3] |

Table 3: Anticancer Activity of Oxo-tetrahydro-pyrimidin-benzenesulfonamide Hybrids

| Compound | Target | % Inhibition | Reference |

| S1 | BRAFV600E | 87 | [4] |

| S4 | BRAFV600E | 91 | [4] |

| Sorafenib (Reference) | BRAFV600E | 94 | [4] |

Table 4: Muscarinic Receptor Binding Affinities and Agonist Activity

| Compound | Target | IC50 (µM) | % Stimulation of PI Turnover | Reference |

| 2-Amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine (7a) | Muscarinic Receptors (CNS) | 22 ± 5.3 | 81 ± 16 | |

| Propargyl derivative (7d) | Muscarinic Receptors (CNS) | 31 ± 15 | 150 ± 8.5 |

Experimental Protocols

General Synthesis of N-Substituted 2-Amino-1,4,5,6-tetrahydropyrimidines

A general method for the preparation of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines involves the reaction of isocyanates with a suitable amine precursor.[1]

Synthesis of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides

These compounds can be synthesized through the reaction of 2-morpholin-4-yl-N-(het)aryl-2-thioxoacetamides with 1,3-diaminopropane.[2]

In Vitro Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

The anti-inflammatory activity of the synthesized compounds can be evaluated in vivo using the carrageenan-induced paw edema model in rats.[2][3]

-

Animal Model: Male Wistar rats (180-220 g).

-

Procedure:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Administer the test compound (e.g., 50 mg/kg, p.o.) one hour before carrageenan injection.

-

Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

-

Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.[4]

-

Cell Lines: e.g., HeLa, K562, MDA-MB-231.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Molecular Docking Protocol (General)

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a known ligand or predicted active site.

-

Run the docking algorithm (e.g., using AutoDock Vina or ArgusLab) to generate a series of binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Visualize the interactions between the ligand and the protein residues.

-

Molecular Dynamics Simulation Protocol (General)

-

System Preparation:

-

Use the best-ranked docked pose of the ligand-protein complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[6]

-

Perform energy minimization of the system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume and then constant pressure.

-

-

Production Run:

-

Run the production simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability of the complex.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Computational modeling techniques, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the molecular basis of the activity of these compounds and for guiding the design of more potent and selective derivatives. This guide provides a comprehensive overview of the key computational and experimental methodologies involved in the study of these important molecules.

References

- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Design and synthesis of new 1,6-dihydropyrimidin-2-thio derivatives targeting VEGFR-2: Molecular docking and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Molecular Dynamics Simulation in Protein Study - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 1,4,5,6-Tetrahydropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of 1,4,5,6-tetrahydropyrimidin-2-amine (CAS No: 41078-65-3), a cyclic amidine of interest in pharmaceutical and chemical research. While specific quantitative toxicological data is limited in publicly accessible literature, this document synthesizes available hazard information, outlines standard experimental protocols for its toxicological evaluation based on international guidelines, and explores potential mechanisms of toxicity. This guide is intended to inform researchers, scientists, and drug development professionals on the known safety aspects of this compound and to provide a framework for further toxicological investigation.

Chemical and Physical Properties

This compound, also known as 2-amino-1,4,5,6-tetrahydropyrimidine, is a heterocyclic organic compound. Its basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 41078-65-3 | PubChem[1] |

| Molecular Formula | C4H9N3 | PubChem[1] |

| Molecular Weight | 99.13 g/mol | PubChem[1] |

| Synonyms | 2-Amino-1,4,5,6-tetrahydropyrimidine, 1,4,5,6-Tetrahydro-2-pyrimidinamine | PubChem[1] |

Toxicological Summary

The toxicological profile of this compound is not extensively characterized in peer-reviewed literature. The primary sources of information are Safety Data Sheets (SDS), which provide hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Echemi[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Echemi[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Echemi[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Echemi[2] |

Data Gaps: It is critical to note the absence of publicly available quantitative toxicological data, including:

-

Lethal Dose, 50% (LD50) and Lethal Concentration, 50% (LC50) values.

-

No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from repeated dose studies.

-

Data on chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity.

Experimental Protocols for Toxicological Assessment

The following sections describe standardized experimental protocols, based on Organisation for Economic Co-operation and Development (OECD) guidelines, that are appropriate for a comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single oral dose and to estimate the LD50 value.

Methodology (Based on OECD Guideline 423):

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum. An acclimatization period of at least 5 days is required.

-

Dose Administration: The test substance is administered orally by gavage. Dosing is sequential, with the outcome of each animal influencing the dose for the next.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation

Objective: To assess the potential of the substance to cause reversible inflammatory changes to the skin.

Methodology (Based on OECD Guideline 404):

-

Test Animals: Albino rabbits are typically used.

-

Test Substance Application: A small area of the animal's skin is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after a set period (e.g., 4 hours). The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-